molecular formula C15H15N3OS2 B2945953 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 2309751-49-1

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2945953
CAS No.: 2309751-49-1
M. Wt: 317.43
InChI Key: LPFPBBAJNCCCPU-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based acetamide derivative featuring two thiophen-2-yl substituents. The pyrazole core is substituted with a methyl group at position 1 and a thiophen-2-yl group at position 3. A methylene bridge connects the pyrazole nitrogen to the acetamide moiety, which itself is linked to a second thiophen-2-yl group.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-18-11(8-13(17-18)14-5-3-7-21-14)10-16-15(19)9-12-4-2-6-20-12/h2-8H,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFPBBAJNCCCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    Acetamide+H2OH+2 thiophen 2 yl acetic acid+Amine byproduct\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 thiophen 2 yl acetic acid}+\text{Amine byproduct}

  • Basic Hydrolysis :
    Acetamide+NaOHSodium 2 thiophen 2 yl acetate+Ammonia\text{Acetamide}+\text{NaOH}\rightarrow \text{Sodium 2 thiophen 2 yl acetate}+\text{Ammonia}

Key Conditions :

Reaction TypeReagents/CatalystsTemperatureSolvent
AcidicHCl, H₂SO₄RefluxWater
BasicNaOH, KOH60–80°CEthanol

Similar hydrolysis mechanisms for acetamide derivatives are well-documented in structurally related compounds (e.g., ,).

Electrophilic Aromatic Substitution

The thiophene and pyrazole rings participate in electrophilic substitution due to their electron-rich nature:

  • Thiophene Ring :

    • Nitration :
      Thiophene+HNO3H2SO4Nitro thiophene derivative\text{Thiophene}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro thiophene derivative}

    • Halogenation :
      Thiophene+Cl2FeCl3Chloro thiophene derivative\text{Thiophene}+\text{Cl}_2\xrightarrow{\text{FeCl}_3}\text{Chloro thiophene derivative}

  • Pyrazole Ring :

    • Sulfonation :
      Pyrazole+H2SO4ΔSulfo pyrazole derivative\text{Pyrazole}+\text{H}_2\text{SO}_4\xrightarrow{\Delta}\text{Sulfo pyrazole derivative}

Reactivity Trends :

  • Thiophene’s sulfur atom directs electrophiles to the α-position.

  • Pyrazole’s N-methyl group deactivates the ring, favoring substitution at the 4-position (,).

Oxidation and Reduction

  • Oxidation :

    • Thiophene rings can oxidize to form sulfoxides or sulfones under controlled conditions:
      Thiophene+H2O2AcOHThiophene sulfoxide\text{Thiophene}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH}}\text{Thiophene sulfoxide}

    • Pyrazole’s methyl group may oxidize to a carboxylic acid with strong oxidizers like KMnO₄ ().

  • Reduction :

    • Acetamide groups can be reduced to amines using LiAlH₄:
      AcetamideLiAlH42 thiophen 2 yl ethylamine\text{Acetamide}\xrightarrow{\text{LiAlH}_4}\text{2 thiophen 2 yl ethylamine}

Key Conditions :

ReactionReagentsProducts
OxidationH₂O₂, KMnO₄Sulfoxides, carboxylic acids
ReductionLiAlH₄, NaBH₄Amines, alcohols

Cross-Coupling Reactions

The compound’s aromatic rings enable transition metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :
    Thiophene Br+Aryl boronic acidPd PPh3 4Biaryl product\text{Thiophene Br}+\text{Aryl boronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

  • Buchwald-Hartwig Amination :
    Functionalizes pyrazole with amines using palladium catalysts (,).

Catalytic Systems :

Reaction TypeCatalystLigand
Suzuki-MiyauraPd(PPh₃)₄None
Buchwald-HartwigPd(OAc)₂BINAP

Synthetic Pathway

The compound is synthesized via a multi-step route:

  • Formation of Pyrazole Intermediate :

    • Cyclocondensation of hydrazine with diketones or alkynones (, ).

  • Acetamide Coupling :

    • React pyrazole-methylamine with 2-(thiophen-2-yl)acetyl chloride in THF/triethylamine ( ).

Stepwise Reaction :

  • Hydrazine+1 3 diketonePyrazole derivative\text{Hydrazine}+\text{1 3 diketone}\rightarrow \text{Pyrazole derivative}

  • Pyrazole CH2NH2+Cl CO CH2 thiopheneTarget compound\text{Pyrazole CH}_2\text{NH}_2+\text{Cl CO CH}_2\text{ thiophene}\rightarrow \text{Target compound}

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases ().

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. This interaction is often mediated by the electronic properties of the thiophene and pyrazole rings, which facilitate binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Acetamide Derivatives with Thiophene Substituents

a. N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a/b)
  • Structural Similarities : Shares the 3-(thiophen-2-yl)-1H-pyrazole core and acetamide linkage.
  • Key Differences: The tetrahydro-2H-pyran group at position 1 acts as a protecting group, enhancing stability during synthesis.
  • Synthesis : Utilizes trifluoroacetic acid (TFA) in acetonitrile for pyrazole functionalization, differing from the target compound’s likely alkylation or coupling strategies .
b. 2-(2-Imino-4-oxothiazolidin-5-yl)-N-(thiophen-2-yl)acetamide
  • Structural Similarities : Contains a thiophen-2-yl-acetamide backbone.
  • Key Differences: Replaces the pyrazole with a thiazolidinone ring, introducing hydrogen-bonding capabilities via the imino and carbonyl groups.
c. N'-Substituted-2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides
  • Structural Similarities : Incorporates thiophen-2-ylmethyl groups and acetamide-derived hydrazides.
  • Key Differences : The triazole-thioether scaffold may confer distinct electronic properties, such as increased polarity and redox activity .

Compounds with Varied Heterocyclic Cores

a. 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1(6H)-pyridazinyl]ethyl}acetamide
  • Structural Similarities : Combines thiophen-2-yl and acetamide motifs.
  • Key Differences : The tetrazole-sulfanyl group and pyridazinyl core enhance metabolic stability but reduce lipophilicity compared to the pyrazole-based target compound .
b. N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide
  • Structural Similarities : Pyrazole-acetamide backbone.
  • Key Differences: Thiophen-3-yl (vs. 2-yl) substitution alters electronic distribution and steric interactions.

Table 2: Hypothetical Physicochemical Properties*

Compound Melting Point (°C) LogP Solubility (mg/mL)
Target Compound ~180–190 3.2 0.15 (DMSO)
86a/b 160–165 2.8 0.20 (DMSO)
2-(2-Imino-4-oxothiazolidin-5-yl)-N-(thiophen-2-yl)acetamide 210–215 1.5 0.50 (Water)
N'-Substituted triazole-thioacetohydrazides 195–200 2.0 0.30 (Ethanol)

*Data inferred from analogous compounds in cited references.

Biological Activity

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide, a compound characterized by its unique pyrazole and thiophene moieties, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole framework followed by the introduction of thiophene groups through acylation or coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in vitro assays using DPPH and ABTS methods revealed moderate antioxidant activity, suggesting that these compounds can scavenge free radicals effectively .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, as well as certain yeasts such as Candida glabrata and Candida krusei. The minimum inhibitory concentrations (MICs) were found to be low, indicating potent antimicrobial effects .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The results suggest that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to downstream signaling changes that contribute to its antioxidant, antimicrobial, and cytotoxic effects.

Case Studies

Several studies have explored the biological activities of related thiophene derivatives, providing insights into their mechanisms. For example:

  • Antimicrobial Evaluation : A study reported that a series of pyrazolyl-thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 10 µg/mL .
  • Antioxidant Studies : Another investigation utilized DPPH radical scavenging assays to assess the antioxidant capabilities of thiophene derivatives, finding that certain modifications enhanced their radical-scavenging abilities significantly .

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